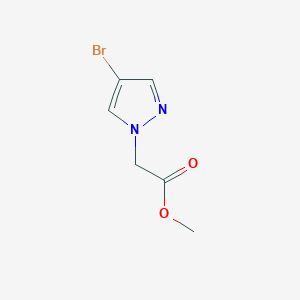

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIKWVCFKYAWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650345 | |

| Record name | Methyl (4-bromo-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-71-8 | |

| Record name | Methyl 4-bromo-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4-bromo-1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Key Intermediate in PDE4 Inhibitor Synthesis

Abstract

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom on the pyrazole core and an N-alkylated acetate group, makes it an exceptionally valuable precursor for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its structure, synthesis, and critical application as an intermediate in the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. We will delve into a detailed, field-proven synthesis protocol, discuss the rationale behind the experimental choices, and explore the downstream therapeutic implications by examining the role of PDE4 in inflammatory signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and pharmacological activity. Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1]

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, in particular, has emerged as a key intermediate due to two primary structural features:

-

The 4-bromo substituent: This atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of a broad chemical space.

-

The N1-acetic acid methyl ester: This group provides a crucial anchor point for constructing more elaborate molecular architectures, as exemplified by its use in the synthesis of pyrazolo-pyrimidinone derivatives.

This guide will focus on its most prominent application: its role as a precursor to a class of phosphodiesterase 4 (PDE4) inhibitors, which are of significant interest for treating inflammatory diseases.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 1072944-71-8 | [2] |

| Molecular Formula | C₆H₇BrN₂O₂ | [2] |

| Molecular Weight | 219.04 g/mol | [2] |

| Appearance | Typically an off-white to pale yellow solid or oil | General Knowledge |

| Canonical SMILES | COC(=O)CN1C=C(C=N1)Br | [3] |

| InChI Key | YLIKWVCFKYAWBV-UHFFFAOYSA-N | [3] |

Structural Confirmation: A Self-Validating System

To ensure the identity and purity of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a combination of analytical techniques is employed. While a publicly available, peer-reviewed experimental spectrum for this specific intermediate is not readily found, its structure can be confidently confirmed by standard methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Based on the known structure, the expected ¹H NMR spectrum (in CDCl₃) would feature:

-

A singlet for the methyl ester protons (~3.7 ppm).

-

A singlet for the methylene protons of the acetate group (~4.9 ppm).

-

Two singlets for the two protons on the pyrazole ring (~7.5 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound. The predicted monoisotopic mass is 217.9691 g/mol .[3]

-

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the C=O stretch of the ester (around 1750 cm⁻¹) and C-Br vibrations.

Synthesis Protocol and Mechanistic Rationale

The synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be efficiently achieved via the N-alkylation of 4-bromo-1H-pyrazole. The following protocol is adapted from methodologies described in the patent literature for the preparation of PDE4 inhibitors.[4]

Experimental Protocol: N-Alkylation of 4-bromo-1H-pyrazole

Reaction Scheme: 4-bromo-1H-pyrazole + Methyl bromoacetate → Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Reagents and Materials:

-

4-bromo-1H-pyrazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add methyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by flash column chromatography on silica gel to yield Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate as the final product.

Causality Behind Experimental Choices

-

Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for the deprotonation of the pyrazole N-H. Its heterogeneity in DMF allows for easy removal by filtration if needed, though in this work-up, it is removed during the aqueous extraction. More powerful bases like sodium hydride could be used but require stricter anhydrous conditions and handling precautions.

-

Choice of Solvent (DMF): DMF is an excellent polar aprotic solvent that readily dissolves the pyrazole starting material and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive.

-

Rationale for Work-up: The aqueous work-up serves to remove the DMF solvent and the inorganic salts (K₂CO₃ and KBr byproduct). The brine wash helps to remove residual water from the organic layer.

-

Purification: Column chromatography is the standard method for purifying organic compounds of this nature, ensuring high purity of the intermediate, which is critical for the success of subsequent synthetic steps.

Application in Drug Development: A Precursor to PDE4 Inhibitors

The primary and most significant application of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is as a key intermediate in the synthesis of potent inhibitors of phosphodiesterase type 4 (PDE4).[4] PDE4 is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[5]

The PDE4/cAMP Signaling Pathway

Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of numerous downstream targets, ultimately leading to a dampening of the inflammatory response.[5][6]

The core logic of this pathway is illustrated below:

Caption: The PDE4/cAMP signaling cascade.

Synthetic Workflow from Intermediate to Final Product

The conversion of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate into a final pyrazolo-pyrimidinone PDE4 inhibitor involves a multi-step synthetic sequence. The workflow below conceptualizes the process described in patent WO2008007123A1.[4]

Caption: Synthetic workflow to PDE4 inhibitors.

This workflow highlights the strategic importance of the starting intermediate. The acetate group is converted to an acid and used to build the pyrimidinone ring, while the bromo- group is reserved for a late-stage diversification step to modulate potency and selectivity.

Conclusion and Future Outlook

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a well-characterized and highly valuable intermediate for the synthesis of complex heterocyclic molecules. Its utility is demonstrably proven in the context of developing potent PDE4 inhibitors for inflammatory diseases. The synthetic accessibility and the presence of two distinct, orthogonally reactive functional groups ensure its continued relevance in drug discovery campaigns. Future applications may see this versatile building block employed in the synthesis of inhibitors for other enzyme classes, such as kinases, where the pyrazole scaffold is also prevalent. The methodologies and insights presented in this guide provide a solid foundation for any research professional aiming to incorporate this powerful intermediate into their synthetic strategies.

References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - Methyl 2-(4-bromo-1h-pyrazol-1-yl)acetate (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate | C6H9N3O2 | CID 25252393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, CasNo.1072944-71-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

An In-depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive bromine atom on the pyrazole ring and an ester moiety, makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its strategic application in pharmaceutical research, grounded in established scientific principles.

Core Molecular Attributes

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a substituted pyrazole derivative. The core attributes of this compound are essential for its application in synthetic chemistry, providing a foundation for its reactivity and incorporation into larger molecules.

Chemical Structure and Properties

The fundamental properties of this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 219.0 g/mol | [1] |

| CAS Number | 1072944-71-8 | [1][2] |

| Appearance | Not specified in available literature | [2] |

| Synonyms | Methyl 4-Bromopyrazole-1-acetate | [3] |

| Storage | Sealed refrigeration in a dry, cool, well-ventilated place | [2] |

digraph "Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext];// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,1.5!"]; C4 [label="C", pos="0,2.0!"]; C5 [label="C", pos="0.866,1.5!"]; Br [label="Br", pos="0,3.2!"]; C6 [label="CH₂", pos="0.866,-0.8!"]; C7 [label="C", pos="2.0,-1.2!"]; O1 [label="O", pos="2.8,-0.5!"]; O2 [label="O", pos="2.3,-2.3!"]; C8 [label="CH₃", pos="3.5,-2.7!"];

// Bond edges N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- Br; N1 -- C6; C6 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; }

Caption: Chemical structure of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

Synthesis and Mechanism

The primary route for synthesizing Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is through the N-alkylation of 4-bromo-1H-pyrazole. This reaction is a classic example of nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

Theoretical Reaction Pathway

The synthesis involves the deprotonation of 4-bromo-1H-pyrazole by a suitable base to form a pyrazolate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of methyl bromoacetate to displace the bromide leaving group and form the desired product. The choice of base and solvent is critical to optimize yield and minimize side reactions. A non-nucleophilic base is preferred to avoid competition with the pyrazolate anion.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol (Prophetic)

Materials:

-

4-bromo-1H-pyrazole

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

Self-Validation: The purity and identity of the synthesized compound must be confirmed through analytical techniques such as NMR and Mass Spectrometry, as detailed in the following section.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data (Predicted)

Although experimental spectra are not publicly available, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the molecular structure.

-

¹H NMR:

-

A singlet for the methyl ester protons (-OCH₃) around δ 3.7-3.8 ppm.

-

A singlet for the methylene protons (-CH₂-) adjacent to the pyrazole ring around δ 5.0-5.2 ppm.

-

Two singlets for the two pyrazole ring protons (H3 and H5) in the aromatic region, expected around δ 7.5-8.0 ppm.

-

-

¹³C NMR:

-

A signal for the methyl ester carbon (-OCH₃) around δ 52-54 ppm.

-

A signal for the methylene carbon (-CH₂-) around δ 50-55 ppm.

-

Signals for the pyrazole ring carbons, including the bromine-substituted carbon (C4), which would appear at a lower field.

-

A signal for the ester carbonyl carbon (-C=O) around δ 168-170 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. The expected m/z for the [M+H]⁺ adduct would be approximately 219 and 221.

-

Applications in Drug Development

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.

Role as a Versatile Building Block

The utility of this compound stems from its two key reactive sites:

-

The Bromine Atom (C4-position): This site is ideal for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the exploration of the chemical space around the pyrazole core to optimize biological activity.

-

The Methyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common functional group in drug molecules, or used as a handle for further functionalization.

The related intermediate, 4-Bromo-1-methyl-1H-pyrazole, is a known building block for kinase inhibitors like Erdafitinib and Savolitinib, which are used in oncology[4][5]. This precedent strongly suggests that Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is designed for use in synthesizing analogous compounds where the N1-substituent is an acetic acid moiety or its derivatives, which can modulate properties like solubility, cell permeability, and target engagement.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous structures and likely precursors (e.g., methyl bromoacetate) indicate that it should be handled with care.

-

General Precautions: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or absorbed through the skin.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Conclusion

Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a high-value intermediate for pharmaceutical research and development. Its well-defined reactive handles allow for predictable and versatile synthetic transformations, making it an ideal starting point for the construction of diverse compound libraries aimed at discovering new therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is paramount for scientists leveraging this scaffold to address complex challenges in drug discovery.

References

- [Supporting Information for a research article]. (n.d.).

- Vydzhak, R. N., Panchishin, S. Y., & Brovarets, V. S. (2017). Alkylation of 4-(phenylthio)-1H-pyrazol-5-ols with methyl bromoacetate. Russian Journal of General Chemistry, 87(2), 231–238.

- Santa Cruz Biotechnology. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

- Bide Pharmatech Ltd. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS NO.1072944-71-8.

- Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

- Caming Pharmaceutical Ltd. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8.

- Dana Bioscience. (n.d.). Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate 100mg.

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Google Patents. (n.d.). Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved January 5, 2026, from

- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate.

- Punagri. (n.d.). 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.

- PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

- ResearchGate. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole.

- ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- BLDpharm. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-3-yl)acetate.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole 97.

- BOC Sciences. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

- ChemicalBook. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

- ChemicalBook. (n.d.). methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

- eChemHub. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.

- Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

- MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).

- National Center for Biotechnology Information. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.

- BLDpharm. (n.d.). 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.

- ChemScene. (n.d.). 1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol.

- Amanote Research. (n.d.). 4-(4-Bromo-3-Methyl-1h-Pyrazol-1-Yl)-6-(But-3-Ynyloxy)pyrimidine.

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, CasNo.1072944-71-8 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | 1072944-71-8 [amp.chemicalbook.com]

- 4. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 5. CN112079816A - Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

Epcoritamab: A Technical Guide to a Novel Bispecific Antibody for B-Cell Malignancies

Introduction

Epcoritamab, identified by CAS number 1072944-71-8, is a pioneering subcutaneously administered bispecific antibody that has emerged as a significant therapeutic agent in the management of relapsed or refractory B-cell malignancies.[1][2] This guide provides an in-depth technical overview of epcoritamab, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, clinical development, safety profile, and administration protocols, offering a comprehensive resource for understanding and potentially utilizing this innovative immunotherapy.

Core Concept: T-Cell Engaging Bispecific Antibody

Epcoritamab is an IgG1-bispecific antibody engineered with Genmab's proprietary DuoBody® technology. This technology enables the creation of a single antibody capable of simultaneously binding to two different antigens. In the case of epcoritamab, these targets are the CD3 receptor on the surface of T-cells and the CD20 antigen present on B-cells.[3][4][5] This dual-targeting capability is the cornerstone of its therapeutic effect.

Mechanism of Action: Bridging T-Cells and Cancerous B-Cells

The fundamental mechanism of epcoritamab involves physically linking a patient's own T-cells to malignant B-cells.[4][6] This engineered proximity overcomes the natural immune evasion mechanisms of cancer cells. By binding to CD3, epcoritamab activates the T-cell, triggering a cascade of events that leads to the targeted killing of the CD20-expressing B-cell.[7] This process, known as T-cell mediated cytotoxicity, involves the release of cytotoxic granules and pro-inflammatory cytokines, ultimately inducing apoptosis in the malignant B-cells.[3][6] Notably, epcoritamab binds to a different epitope on the CD20 antigen than rituximab, a well-established anti-CD20 monoclonal antibody.[5]

Figure 1: Simplified workflow of Epcoritamab's T-cell mediated cytotoxicity.

Clinical Development and Efficacy

Epcoritamab has undergone rigorous clinical evaluation, leading to its approval for various B-cell malignancies. The EPCORE clinical trial program has been instrumental in establishing its efficacy and safety.

Regulatory Milestones

-

May 2023: The U.S. Food and Drug Administration (FDA) granted accelerated approval for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) not otherwise specified, including DLBCL arising from indolent lymphoma, and high-grade B-cell lymphoma after two or more lines of systemic therapy.[8][9]

-

November 2025: The FDA approved epcoritamab in combination with lenalidomide and rituximab for relapsed or refractory follicular lymphoma (FL).[10] The agency also granted traditional approval for epcoritamab as a monotherapy for relapsed or refractory FL after two or more lines of systemic therapy.[10][11]

Key Clinical Trial Data

The efficacy of epcoritamab has been demonstrated in several key studies:

| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) |

| Relapsed/Refractory DLBCL | EPCORE NHL-1 | 61%[12] | 38%[12] |

| Relapsed/Refractory Follicular Lymphoma | EPCORE NHL-1 | 82%[11][12] | 60%[12] |

Table 1: Summary of Efficacy Data from Key Clinical Trials.

Safety Profile and Management

The safety profile of epcoritamab is manageable, with the most common adverse events being cytokine release syndrome (CRS) and injection site reactions.[13]

Cytokine Release Syndrome (CRS)

CRS is a systemic inflammatory response that can occur following the administration of immunotherapies that engage T-cells.[4] With epcoritamab, CRS is a common but generally low-grade and manageable side effect.[13][14]

-

Incidence: CRS occurred in 51% of patients with large B-cell lymphoma and 49% of patients with follicular lymphoma in clinical trials.[15]

-

Management: A step-up dosing schedule is employed to mitigate the risk and severity of CRS.[10][16] Hospitalization for 24 hours after the first full dose is recommended for patients with DLBCL.[12]

Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)

ICANS is another potential side effect of T-cell engaging therapies.[4] The incidence of ICANS with epcoritamab is relatively low and typically of low grade.[14][15]

Other Common Adverse Events

Other frequently reported adverse events include:

-

Fatigue[8]

-

Musculoskeletal pain[8]

-

Abdominal pain[8]

-

Nausea and diarrhea[8]

-

Neutropenia, anemia, and thrombocytopenia[14]

Administration and Dosing

Epcoritamab is administered via subcutaneous injection, offering a convenient alternative to intravenous infusions.[4][16] The dosing schedule is designed to gradually increase the dose to the therapeutic level, a strategy known as step-up dosing.[10][16][17]

Example Dosing Schedule for Follicular Lymphoma (in combination with lenalidomide and rituximab)

| Cycle | Day | Dose |

| 1 | 1 | 0.16 mg |

| 8 | 0.8 mg | |

| 15 | 3 mg | |

| 22 | 48 mg | |

| 2 & 3 | Weekly | 48 mg |

| 4 - 12 | Every 4 weeks | 48 mg |

Table 2: Illustrative Step-Up Dosing Schedule.[10][18]

Figure 2: High-level administration workflow for Epcoritamab.

Future Directions

Ongoing clinical trials are exploring the use of epcoritamab in earlier lines of therapy and in combination with other agents for various B-cell malignancies.[19][20] The potential for this bispecific antibody to become a cornerstone of treatment for a broader range of patients with B-cell cancers is a key area of current research.

Conclusion

Epcoritamab represents a significant advancement in the treatment of relapsed and refractory B-cell malignancies. Its novel bispecific mechanism of action, which harnesses the patient's own immune system to target cancer cells, has demonstrated impressive efficacy. The subcutaneous route of administration and a manageable safety profile further enhance its clinical utility. As research continues, the role of epcoritamab in the oncologist's armamentarium is likely to expand, offering new hope for patients with these challenging diseases.

References

- FDA approves epcoritamab-bysp for follicular lymphoma indications. (2025-11-18). U.S.

- Epcoritamab.

- Epcoritamab Shows Promise In Richter Transform

- Subcutaneous epcoritamab in patients with relapsed/refractory B-cell non-Hodgkin lymphoma: Safety profile and antitumor activity. (2021-05-28).

- Clinical Trials Using Epcoritamab.

- What is the mechanism of Epcoritamab? (2024-07-17).

- FDA Approves Epcoritamab for R/R Follicular Lymphoma. (2025-11-18). OncLive.

- Epcoritamab: Uses, Dosage, Side Effects, Warnings. (2025-11-19). Drugs.com.

- FDA grants accelerated approval to epcoritamab-bysp for relapsed or refractory diffuse large B-cell lymphoma and high-grade B-cell lymphoma. (2023-05-19). U.S.

- What are the molecular and cellular mechanisms of action of EPCORITAMAB-BYSP in therapeutic applic

- FDA Approval of Epcoritamab for Relapsed or Refractory Follicular Lymphoma. (2025-11-19). OncoDaily.

- Exploring the Approval of Epcoritamab for Diffuse Large B-Cell Lymphoma With Reid Merryman, MD. (2023-06-14). YouTube.

- Epcoritamab-bysp: uses, dosing, warnings, adverse events, interactions.

- Mechanism of Action. EPKINLY® (epcoritamab-bysp) HCP.

- Epcoritamab, a Novel, Subcutaneous CD3xCD20 Bispecific T-Cell–Engaging Antibody, in Relapsed or Refractory Large B-Cell Lymphoma: Dose Expansion in a Phase I/II Trial. (2022-12-22).

- Subcutaneous Epcoritamab Induces Complete Responses with an Encouraging Safety Profile across Relapsed/Refractory B-Cell Non-Hodgkin Lymphoma Subtypes, Including Patients with Prior CAR-T Therapy: Updated Dose Escalation Data. (2020-11-05).

- Genmab Announces Phase 3 EPCORE® FL-1 Clinical Trial Met Dual Primary Endpoints in Patients with Relapsed/Refractory (R/R) Follicular Lymphoma (FL). (2025-08-07). Genmab A/S.

- Dosing & Administration Guide. EPKINLY® (epcoritamab-bysp) HCP.

- Clinical Trial Results. EPKINLY® (epcoritamab-bysp).

- Epcoritamab-bysp (subcutaneous route). (2025-12-01). Mayo Clinic.

- A Phase 3 Trial of Epcoritamab vs Investigator's Choice Chemotherapy in Relapsed/Refractory (R/R) Diffuse Large B-cell Lymphoma (DLBCL). ClinicalTrials.gov.

Sources

- 1. ascopubs.org [ascopubs.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Epcoritamab - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Mechanism of Action - EPKINLY® (epcoritamab-bysp) HCP [epkinlyhcp.com]

- 6. What is the mechanism of Epcoritamab? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. fda.gov [fda.gov]

- 9. youtube.com [youtube.com]

- 10. fda.gov [fda.gov]

- 11. onclive.com [onclive.com]

- 12. Clinical Trial Results - EPKINLY® (epcoritamab-bysp) [epkinly.com]

- 13. ascopubs.org [ascopubs.org]

- 14. emjreviews.com [emjreviews.com]

- 15. epkinlyhcp.com [epkinlyhcp.com]

- 16. oncologynewscentral.com [oncologynewscentral.com]

- 17. Epcoritamab-bysp (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 18. oncodaily.com [oncodaily.com]

- 19. Facebook [cancer.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

The Emerging Therapeutic Potential of Bromo-Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of a bromine atom onto the pyrazole ring has emerged as a powerful approach to modulate the physicochemical and pharmacological properties of these derivatives, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of bromo-pyrazole compounds, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. We will delve into the underlying mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Pyrazole Scaffold and the Influence of Bromine Substitution

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The introduction of a bromine atom can significantly alter a molecule's properties in several ways:

-

Increased Lipophilicity: The bromo-substituent generally increases the lipophilicity of the compound, which can enhance membrane permeability and cellular uptake.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich atoms in protein binding pockets, thereby increasing binding affinity and selectivity.

-

Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to increased metabolic stability and a longer half-life in vivo.

-

Modulation of Electronic Properties: Bromine's electron-withdrawing nature can influence the pKa of nearby functional groups, affecting the molecule's overall electronic distribution and interaction with its target.

These factors collectively contribute to the enhanced biological activities observed in many bromo-pyrazole derivatives, making them a compelling class of compounds for therapeutic development.

Anticancer Activity of Bromo-Pyrazole Derivatives

Bromo-pyrazole compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their primary mechanisms of action often revolve around the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Key Kinases

A prominent mechanism of action for anticancer bromo-pyrazoles is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] These receptors play crucial roles in tumor growth and angiogenesis. Several bromo-pyrazole derivatives have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[3][4]

The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation and activation of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6]

Another key mechanism is the induction of apoptosis, or programmed cell death. Bromo-pyrazole compounds have been shown to modulate the expression of proteins in the Bcl-2 family, leading to an increased Bax/Bcl-2 ratio.[6][7] This shift in balance promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately leading to apoptotic cell death.[8][9]

Signaling Pathway: EGFR/VEGFR-2 Inhibition by Bromo-Pyrazole Compounds

Caption: Inhibition of EGFR and VEGFR-2 by bromo-pyrazole compounds blocks downstream signaling, reducing proliferation and inducing apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bromo-pyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HepG2 (Liver) | 0.31 - 0.71 | [3][4] |

| Compound 2 | MCF-7 (Breast) | 5.21 | [8] |

| Compound 3 | PC-3 (Prostate) | 10.56 | [4][10] |

| Compound 4 | A549 (Lung) | 0.83 - 1.81 | [11] |

| Compound 5 | HCT-116 (Colon) | 0.39 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Bromo-pyrazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the bromo-pyrazole compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[12][13]

Anti-inflammatory Activity of Bromo-Pyrazole Derivatives

Chronic inflammation is a key contributor to various diseases, including arthritis, inflammatory bowel disease, and certain cancers. Bromo-pyrazole derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: COX-2 and NF-κB Inhibition

A primary mechanism of anti-inflammatory action for these compounds is the selective inhibition of cyclooxygenase-2 (COX-2).[3][14][15] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, bromo-pyrazole derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation, often by preventing the phosphorylation of IκBα and the p65 subunit, leads to a broad-spectrum anti-inflammatory effect.[18]

Signaling Pathway: NF-κB Inhibition by Bromo-Pyrazole Compounds

Caption: Bromo-pyrazole compounds inhibit the IKK complex, preventing IκBα degradation and the nuclear translocation of NF-κB, thereby reducing pro-inflammatory gene expression.

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity

| Compound ID | Assay | IC50 / % Inhibition | Reference |

| Compound 6e | COX-2 Inhibition | IC50 = 2.51 µM | [3] |

| Compound 8b | COX-2 Inhibition | IC50 = 0.043 µM | [14] |

| Compound K-3 | Carrageenan-induced paw edema (100 mg/kg) | 52.0% inhibition | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[20][21]

Materials:

-

Male Wistar rats (180-200 g)

-

Bromo-pyrazole compound

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6). Administer the bromo-pyrazole compound or vehicle orally or intraperitoneally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Antimicrobial Activity of Bromo-Pyrazole Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Bromo-pyrazole compounds have shown promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise mechanisms of antimicrobial action for many bromo-pyrazole derivatives are still under investigation. However, it is believed that their lipophilic nature, enhanced by the bromine atom, facilitates their penetration through the microbial cell wall and membrane. Once inside, they may interfere with essential cellular processes such as DNA replication, protein synthesis, or enzyme function.[22]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9 | Staphylococcus aureus (MDR) | 4 | [23][24] |

| Compound 21a | Candida albicans | 2.9 - 7.8 | [22] |

| Compound 5c | Klebsiella pneumoniae | 6.25 | [25] |

| Compound 4e | Streptococcus pneumoniae | 15.6 | [26] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.[1][27][28]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Bromo-pyrazole compound stock solution

-

Sterile saline

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to the appropriate final concentration in the test broth.

-

Compound Dilution: Prepare serial twofold dilutions of the bromo-pyrazole compound in the broth directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity of Bromo-Pyrazole Derivatives

Neurodegenerative diseases and acute brain injuries represent a significant unmet medical need. Emerging evidence suggests that bromo-pyrazole compounds may offer neuroprotective effects.

Mechanism of Action: NMDA Receptor Modulation

One potential mechanism for the neuroprotective activity of pyrazole derivatives is the modulation of the N-methyl-D-aspartate (NMDA) receptor.[13][29] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx and excitotoxicity, a key process in neuronal cell death following stroke and in neurodegenerative disorders.[17] Certain pyrazole compounds have been found to act as antagonists of the GluN2B subunit of the NMDA receptor, thereby preventing excitotoxic neuronal damage.[29][30]

Conclusion and Future Directions

Bromo-pyrazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents is well-supported by a growing body of evidence. The strategic incorporation of a bromine atom has proven to be a valuable tool for optimizing the pharmacological properties of the pyrazole scaffold.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different bromo-pyrazole series to further optimize potency and selectivity.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways for compounds with promising antimicrobial and neuroprotective activities.

-

In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Exploring novel drug delivery strategies to enhance the bioavailability and targeted delivery of bromo-pyrazole compounds.

The continued exploration of bromo-pyrazole chemistry holds immense promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

- Abdelgawad, M. A., et al. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules.

-

Aly, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

-

Aly, A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

- Bokhara, R. A., et al. (2019). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.

- El-Sayed, M. A. A., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances.

- Gouda, M. A., et al. (2020). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics.

- Hardy, J. A., & Wells, J. A. (2009). Covalent inhibition of pro-apoptotic BAX.

- Hassan, G. S., et al. (2020).

- Karakurt, A., et al. (2001). The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Lapter, S. R., et al. (1994). Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist. Molecular Pharmacology.

- Low-Nam, C. N., et al. (2011). Interactions between ligand-bound EGFR and VEGFR2. Biophysical Journal.

- M. A. Gouda, et al. (2017). MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method.

- Ma, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.

- Manjula, S. N., et al. (2019). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Pharmaceutical Design.

- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Current Protocols in Pharmacology.

- Moulder, K. L., & Constantine-Paton, M. (1997). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375.

- NCCLS. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition.

- Nasr, T., et al. (2018).

- Ouahrouch, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.

- Rasheed, N., et al. (2016).

- Said, M. F., et al. (2022). Results of Caspase-3/Bax/BCL-2 Analysis after Treatment of Cells with the Most Active Compounds 7a and 7b.

- Sanna, V., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

- Shode, F. O., et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules.

- Sun, S., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Pharmacy and Pharmacology.

- Tighadouini, S., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules.

- Tomlinson, J. E., et al. (2018). A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. Science Signaling.

- Various Authors. (2022). Pyrazoline derivatives as an anticancer activity.

- Various Authors. (2021). Chemical structures of pyrazole derivatives 1-9 and their IC 50 values against AChE and BChE.

- Vuda, M., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules.

- Ward, S. E., et al. (2016). Pyrazole Inhibitors of GluN2B NMDA Receptor Subunit. ACS Medicinal Chemistry Letters.

- Wiegand, I., et al. (2008). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.

- Wube, A., et al. (2018). Plate outline for MIC determination by broth microdilution using the EUCAST reference method.

- Wu, Y., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.

- Zhao, G., et al. (2014). Activation of the proapoptotic Bcl-2 protein Bax by a small molecule induces tumor cell apoptosis. Molecular and Cellular Biology.

- Zhu, X., et al. (2022). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Journal of Global Antimicrobial Resistance.

- Zulfiqar, B., et al. (2022). Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms Against Oxidative Stress in Hippocampal Neurons. Iranian Journal of Medical Sciences.

- Zulfiqar, B., et al. (2023). Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons.

- de Witte, E., et al. (2019). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules.

- el-Sayed, M. A. A., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. European Journal of Pharmaceutical Sciences.

- Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

- Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy.

- Li, H., et al. (2023).

- Li, X., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE.

- Reddy, T. S., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. European Journal of Pharmaceutical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole, an alcohol dehydrogenase inhibitor, has dual effects on N-methyl-D-aspartate receptors of hippocampal pyramidal cells: agonist and noncompetitive antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. inotiv.com [inotiv.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biointerfaceresearch.com [biointerfaceresearch.com]

- 26. mdpi.com [mdpi.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. researchgate.net [researchgate.net]

- 29. Pyrazole Inhibitors of GluN2B NMDA Receptor Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijmcmed.org [ijmcmed.org]

The Pyrazole Core: A Legacy of Therapeutic Innovation from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide on the Discovery and History of Pyrazole Derivatives in Medicine

Introduction: The Unassuming Five-Membered Ring that Revolutionized Medicine

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a storied history in the annals of medicinal chemistry. Its journey from a laboratory curiosity to the core scaffold of numerous blockbuster drugs is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This guide provides a comprehensive exploration of the discovery and historical development of pyrazole derivatives in medicine, offering researchers, scientists, and drug development professionals a detailed perspective on the evolution of this remarkable pharmacophore. We will delve into the foundational discoveries that ignited the field, trace the development of key therapeutic agents, and examine the structure-activity relationships that continue to drive the design of novel pyrazole-based drugs.

The Dawn of the Pyrazole Era: Knorr's Synthesis and the Birth of Antipyrine

The narrative of pyrazole in medicine begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While investigating quinine-related compounds, Knorr serendipitously synthesized the first pyrazole derivative of medicinal significance, a compound he named antipyrine (phenazone).[1][2][3] This discovery was not only a landmark achievement in heterocyclic chemistry but also marked the advent of the first commercially successful synthetic drug, predating the widespread use of aspirin.[1][4] Antipyrine's potent analgesic and antipyretic properties quickly established it as a cornerstone of pain and fever management in the late 19th and early 20th centuries.[2][5]

The synthesis of antipyrine was achieved through what is now famously known as the Knorr pyrazole synthesis . This robust and versatile reaction involves the condensation of a β-ketoester with a hydrazine derivative.[6] In Knorr's original work, ethyl acetoacetate was reacted with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone, a key intermediate which was then methylated to yield antipyrine.[6][7]

Experimental Protocol: The Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is a generalized representation of the Knorr pyrazole synthesis, a foundational method in heterocyclic chemistry.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of ethyl acetoacetate and phenylhydrazine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 1-phenyl-3-methyl-5-pyrazolone, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Figure 1: A simplified workflow of the Knorr Pyrazole Synthesis.

The parent pyrazole ring itself was first synthesized in 1889 by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[8] However, it was the discovery of the biological activity of Knorr's derivatives that truly launched the pyrazole scaffold into the realm of medicine.

The Evolution of Pyrazole-Based Therapeutics: From Pain Relief to Targeted Therapies

Following the success of antipyrine, the early 20th century saw the development of other pyrazolone derivatives, such as phenylbutazone, which exhibited potent anti-inflammatory properties. However, concerns over their side-effect profiles, particularly gastrointestinal toxicity, spurred the search for safer alternatives. This led to a deeper understanding of the underlying mechanisms of inflammation and pain, paving the way for a new era of rational drug design.

Celecoxib: A Paradigm of Rational Drug Design

A pivotal moment in the history of pyrazole derivatives came in the 1990s with the discovery of two isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[7] COX-1 was identified as a constitutive enzyme involved in maintaining normal physiological functions, while COX-2 was found to be inducible and primarily responsible for mediating inflammation and pain.[7][9] This discovery provided a clear therapeutic target: selectively inhibiting COX-2 could provide the desired anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing gastrointestinal side effects.[7]

This hypothesis led to the development of the first selective COX-2 inhibitor, celecoxib (Celebrex®), by a team at Searle (later acquired by Pfizer).[7][9][10] Celecoxib, a diaryl-substituted pyrazole, features a sulfonamide moiety that is crucial for its selectivity.[7][11]

The selectivity of celecoxib for COX-2 is attributed to a key structural difference between the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more accommodating side pocket compared to COX-1.[12] The bulky sulfonamide group of celecoxib can fit into this side pocket in COX-2, leading to a stable binding interaction.[11][12] In contrast, this bulky group sterically hinders the binding of celecoxib to the narrower active site of COX-1.[7]

Figure 2: The selective inhibition of COX-2 by Celecoxib.

The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, a reaction reminiscent of the Knorr synthesis.[11]

A Representative Synthetic Protocol for Celecoxib:

Materials:

-

4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalyst)

Procedure:

-

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-sulfamoylphenylhydrazine hydrochloride is suspended in ethanol.

-

A catalytic amount of hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the precipitated product is collected by filtration.

-

The crude celecoxib is then purified by recrystallization.[13]

Sildenafil: A Serendipitous Discovery with a Profound Impact

The story of sildenafil (Viagra®) is another compelling example of serendipity in drug discovery.[14][15] Originally developed by Pfizer scientists in the 1980s as a potential treatment for hypertension and angina, sildenafil, a pyrazolopyrimidinone derivative, showed limited efficacy for its intended cardiovascular indications during clinical trials.[14][16] However, an unexpected side effect was observed in male volunteers: an increase in erections.[14][15] This led to a strategic pivot in its development, and in 1998, sildenafil was approved as the first oral treatment for erectile dysfunction, revolutionizing sexual medicine.[6][16]

Sildenafil's mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.[6][17] During sexual stimulation, nitric oxide (NO) is released, which activates the enzyme guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, causes smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. PDE5 is responsible for the breakdown of cGMP. By inhibiting PDE5, sildenafil prolongs the action of cGMP, thereby enhancing the erectile response to sexual stimulation.[17]

Figure 3: The mechanism of action of Sildenafil via PDE5 inhibition.

The synthesis of sildenafil is a multi-step process that has been optimized for large-scale production. A key step involves the construction of the pyrazolopyrimidinone core.[17][18][19]

Key Steps in a Convergent Synthesis of Sildenafil:

-

Preparation of the Pyrazole Moiety: Reaction of a diketoester with hydrazine to form the pyrazole ring, followed by N-methylation and nitration.[18]

-

Preparation of the Aminosulfonylbenzoyl Moiety: Chlorosulfonylation of 2-ethoxybenzoic acid followed by reaction with 1-methylpiperazine.[19]

-

Coupling and Cyclization: The two key fragments are coupled and then cyclized to form the final sildenafil molecule.[18]

Rimonabant: A Promising Target with a Challenging Path

The discovery of the endocannabinoid system and its role in regulating appetite and energy balance opened up new avenues for the treatment of obesity.[20][21] Rimonabant (Acomplia®), a 1,5-diarylpyrazole derivative, was developed by Sanofi-Aventis as a selective cannabinoid receptor 1 (CB1) antagonist.[20][22] It was the first in its class to be approved for the treatment of obesity in Europe in 2006.[22]

Rimonabant acts as an inverse agonist at the CB1 receptor, effectively blocking the signaling of endogenous cannabinoids like anandamide.[21] CB1 receptors are highly expressed in the brain and peripheral tissues involved in metabolism. By blocking these receptors, rimonabant was shown to reduce food intake and promote weight loss.[21]

However, the widespread expression of CB1 receptors in the central nervous system also led to significant psychiatric side effects, including depression and anxiety.[20][22] These safety concerns ultimately led to the withdrawal of rimonabant from the market in 2008, highlighting the challenges of targeting complex biological systems.[22][23]

The synthesis of rimonabant involves the construction of the 1,5-diarylpyrazole core.[8][24]

A General Synthetic Approach to Rimonabant:

-

Formation of a 1,3-Diketone Intermediate: Condensation of a substituted propiophenone with diethyl oxalate.[8]

-

Pyrazole Ring Formation: Reaction of the diketone intermediate with a substituted hydrazine.[8]

-

Amide Formation: Conversion of the resulting pyrazole carboxylic acid to the final amide product.[24]

The Modern Landscape and Future Directions

The legacy of pyrazole derivatives in medicine continues to evolve. The pyrazole scaffold is now recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for the design of ligands for a wide range of biological targets.[25][26] Modern pyrazole-based drugs are being developed for a diverse array of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[26][27]

The development of new synthetic methodologies, including multicomponent reactions and flow chemistry, is enabling the rapid and efficient synthesis of large libraries of pyrazole derivatives for high-throughput screening.[28] Furthermore, a deeper understanding of structure-activity relationships, aided by computational modeling and X-ray crystallography, is facilitating the design of more potent and selective pyrazole-based drugs with improved safety profiles.[29][30][31][32]

Conclusion: A Testament to Chemical Ingenuity

The journey of pyrazole derivatives in medicine, from the serendipitous discovery of antipyrine to the rational design of targeted therapies, is a powerful illustration of the synergy between chemical synthesis and biological understanding. The pyrazole core has proven to be a remarkably versatile and fruitful scaffold for the development of life-changing medicines. As our understanding of disease biology deepens and our synthetic capabilities expand, the humble pyrazole is poised to remain at the forefront of therapeutic innovation for years to come, a testament to the enduring power of chemical ingenuity in the service of human health.

References

-

An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. (n.d.). Rasayan J. Chem. Retrieved from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]

-

Sildenafil. (n.d.). In Wikipedia. Retrieved from [Link]

-

Rimonabant. (n.d.). In Wikipedia. Retrieved from [Link]

-

An Improved Synthesis of Rimonabant: Anti-Obesity Drug. (2008). Organic Process Research & Development, 12(4), 629–631. Retrieved from [Link]

-

Synthesis of Sildenafil Citrate. (n.d.). Retrieved from [Link]

-

Ludwig Knorr. (n.d.). In Wikipedia. Retrieved from [Link]

-

Celecoxib. (n.d.). In Wikipedia. Retrieved from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules, 27(19), 6537. Retrieved from [Link]

-

Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2014). Synthetic Communications, 44(12), 1671–1686. Retrieved from [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues. (2015). Molecules, 20(9), 16958–16967. Retrieved from [Link]

-

Knorr, Ludwig. (n.d.). In Britannica. Retrieved from [Link]

-

A method for parallel solid-phase synthesis of iodinated analogs of the cannabinoid receptor type I (CB₁) inverse agonist rimonabant. (2010). Organic letters, 12(16), 3564–3567. Retrieved from [Link]

-

“Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist. (2021). Journal of Medicinal Chemistry, 64(15), 11045–11063. Retrieved from [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). Molecules, 21(1), 79. Retrieved from [Link]

-

Review: The Discovery and Development of Sildenafil Citrate. (2021). Asian Journal of Pharmaceutical Research and Development, 9(4), 108-117. Retrieved from [Link]

-

Evolution of sildenafil synthetic routes: (a) initial synthesis of... (n.d.). In ResearchGate. Retrieved from [Link]

-

Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. (2003). Journal of Medicinal Chemistry, 46(6), 977–980. Retrieved from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]

-

Rimonabant: From RIO to Ban. (2011). Journal of Obesity, 2011, 432607. Retrieved from [Link]

-

Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022). Pharmaceutics, 14(8), 1561. Retrieved from [Link]

-

The discovery and development of Viagra® (sildenafil citrate). (n.d.). In ResearchGate. Retrieved from [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). In ResearchGate. Retrieved from [Link]

-

The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Viagra: How a Little Blue Pill Changed the World. (2023). Drugs.com. Retrieved from [Link]

-

100th Anniversary: Death of Ludwig Knorr. (2021). ChemistryViews. Retrieved from [Link]

-

The History of Sildenafil: From Discovery to ED Treatment. (2023). Pharmacy Planet. Retrieved from [Link]

-

Celecoxib History. (n.d.). News-Medical.Net. Retrieved from [Link]

-

A Method for Parallel Solid-Phase Synthesis of Iodinated Analogues of the CB1 Receptor Inverse Agonist Rimonabant. (2010). Organic Letters, 12(16), 3564–3567. Retrieved from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Retrieved from [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? (n.d.). R Discovery. Retrieved from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 649839. Retrieved from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). International Journal of Molecular Sciences, 24(2), 1735. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Signal Transduction and Targeted Therapy, 6(1), 39. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1795–1815. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5183. Retrieved from [Link]

-

Examples of pyrazole‐containing drugs and their pharmacological activities. (n.d.). In ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6520. Retrieved from [Link]

-

(PDF) Rimonabant: from RIO to Ban. (n.d.). In ResearchGate. Retrieved from [Link]

-

Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. (2007). American Journal of Health-System Pharmacy, 64(5), 491–501. Retrieved from [Link]

-

Rimonabant: The first therapeutically relevant cannabinoid antagonist. (n.d.). In ResearchGate. Retrieved from [Link]

Sources

- 1. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]